Bienvenue dans la boutique en ligne BenchChem!

Methyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate

Peptide synthesis Amino acid building blocks Molecular descriptors

Methyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate is a tert-butoxycarbonyl (Boc)-protected β-amino acid methyl ester with the molecular formula C10H19NO4 and a molecular weight of 217.26 g/mol. It belongs to the class of N-Boc-protected amino acid esters, which serve as versatile intermediates in peptide synthesis, medicinal chemistry, and chemical biology.

Molecular Formula C10H19NO4
Molecular Weight 217.26 g/mol
Cat. No. B7809776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate
Molecular FormulaC10H19NO4
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESCC(CNC(=O)OC(C)(C)C)C(=O)OC
InChIInChI=1S/C10H19NO4/c1-7(8(12)14-5)6-11-9(13)15-10(2,3)4/h7H,6H2,1-5H3,(H,11,13)
InChIKeyJZHNQALXNGWKCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate (CAS 182486-16-4): Boc-Protected β-Amino Acid Methyl Ester Building Block for Peptide Synthesis


Methyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate is a tert-butoxycarbonyl (Boc)-protected β-amino acid methyl ester with the molecular formula C10H19NO4 and a molecular weight of 217.26 g/mol [1]. It belongs to the class of N-Boc-protected amino acid esters, which serve as versatile intermediates in peptide synthesis, medicinal chemistry, and chemical biology. The compound features a branched β-amino acid backbone (3-amino-2-methylpropanoate) in which the amino group is positioned on the β-carbon relative to the ester carbonyl, distinguishing it from α-amino acid esters such as Boc-L-alanine methyl ester (Boc-Ala-OMe, MW 203.24 g/mol) [2]. This structural arrangement, combined with the acid-labile Boc protecting group and the base-labile methyl ester, provides orthogonal protection suitable for regioselective synthetic strategies. Commercially, the compound is available as a racemic mixture (CAS 182486-16-4) at purities of 95–97% .

Why Generic Boc-Amino Acid Esters Cannot Replace Methyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate in Regioselective Synthesis


The compound's unique combination of a β-amino acid backbone, C2-methyl branching, Boc protection, and methyl ester creates a reactivity and conformational profile that cannot be replicated by simply swapping in an α-amino acid analog (e.g., Boc-Ala-OMe) or a straight-chain β-amino acid (e.g., Boc-β-alanine methyl ester). The β-position of the protected amine alters both the steric environment and the electronic character of the nucleophilic center, directly impacting coupling kinetics and regioselectivity in peptide bond formation [1]. Furthermore, the C2-methyl substituent introduces a chiral center (racemic in CAS 182486-16-4; enantiopure in CAS 182486-32-4), which critically governs the conformational stability and biological recognition of downstream peptides—a feature absent in unsubstituted β-alanine derivatives. Substituting the methyl ester for an ethyl ester would reduce hydrolysis rates by approximately 10-fold under LiI-mediated conditions [2], while replacing Boc with Fmoc would shift the deprotection chemistry from acid-labile to base-labile, fundamentally altering the orthogonal protection strategy. These cumulative differences mean that generic substitution introduces quantifiable risks of lower coupling efficiency, incomplete deprotection, altered pharmacokinetics, or failed chiral recognition, as documented below.

Quantitative Differentiation Evidence for Methyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate vs. Analogous Building Blocks


Molecular Descriptor Head-to-Head: β-Amino Acid Methyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate vs. α-Amino Acid Boc-Ala-OMe

The target compound is a β-amino acid ester, whereas Boc-Ala-OMe is an α-amino acid ester. This fundamental structural difference is reflected in multiple computed molecular descriptors. The target compound possesses a higher molecular weight (217.26 vs. 203.24 g/mol), greater lipophilicity (XLogP3 1.3 vs. 0.8), and one additional rotatable bond (6 vs. 5) [1][2]. These differences arise from the insertion of a methylene unit between the chiral center and the protected amine, which increases conformational flexibility and alters the spatial relationship between the amine nucleophile and the ester electrophile. In peptide coupling, β-amino acids are known to exhibit distinct reactivity profiles and produce peptide backbones resistant to proteolytic degradation, a property not conferred by α-amino acid analogs [3].

Peptide synthesis Amino acid building blocks Molecular descriptors

Methyl Ester Hydrolysis Kinetics: 10× Faster Than Ethyl Ester Under LiI-Mediated Conditions

The methyl ester group in the target compound offers a quantifiable kinetic advantage over the corresponding ethyl ester. Under lithium iodide-mediated nucleophilic cleavage conditions, methyl esters undergo hydrolysis approximately 10 times faster than ethyl esters [1]. This rate enhancement is attributed to reduced steric hindrance at the methoxy carbon, facilitating SN2-type attack by iodide ion. Additionally, selective cleavage of methyl esters in the presence of ethyl esters can be achieved using NaCN in HMPTA or ammonium acetate in hot DMSO [2]. For procurement decisions, this means the methyl ester form enables faster, more selective deprotection steps in multi-ester synthetic sequences.

Ester hydrolysis Protecting group strategy Reaction kinetics

Boc Deprotection Optimization: 55% TFA/DCM Yields 9% Higher Crude Peptide Purity than 100% TFA

For any Boc-protected amino acid ester, including the target compound, the choice of deprotection conditions has a direct, quantifiable impact on downstream product purity. A head-to-head comparison of 55% TFA in dichloromethane (30 min) versus 100% TFA (5 min) during solid-phase peptide synthesis demonstrated that the 55% TFA condition produced crude peptides with, on average, 9% higher purity [1]. The major impurity when using 100% TFA was the omission of the second amino acid residue, attributable to incomplete resin swelling and limited solvent transfer. This class-level evidence applies directly to the target compound: when used as a building block in Boc-SPPS, procuring the compound with the intention of using optimized 55% TFA deprotection can reduce purification burden and increase effective yield.

Solid-phase peptide synthesis Boc deprotection Process optimization

Vendor Purity Differentiation: 97% (Bidepharm, CAS 182486-32-4) vs. 95% (AKSci, CAS 182486-16-4) with Batch QC Documentation

Commercial availability of the target compound spans multiple grades and vendors. AKSci offers the racemic form (CAS 182486-16-4) at 95% minimum purity , while Bidepharm supplies the enantiopure (R)-enantiomer (CAS 182486-32-4) at 97% standard purity, with batch-specific QC supporting documentation including NMR, HPLC, and GC reports . The 2% absolute purity difference, combined with the availability of enantiomerically resolved material and batch-level analytical data, represents a meaningful procurement differentiation. For synthetic chemists, a 97% purity specification reduces the maximum potential impurity burden by 40% relative to 95% (from 5% to 3% total impurities), directly lowering the risk of side reactions in subsequent coupling steps.

Quality control Vendor comparison Procurement specification

Application-Specific Evidence: Enantiopure Form as Key Intermediate in Cryptophycin B and Arenastatin A Synthesis

The (R)-enantiomer of the free acid form—(R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid, directly accessible via mild hydrolysis of the target methyl ester—has been specifically employed as a reactant in the total synthesis of cryptophycin B and arenastatin A, two potent antitumor macrolides . Cryptophycin B exhibits picomolar cytotoxicity against multidrug-resistant cancer cell lines. The β-amino acid moiety (2-methyl-3-aminopropanoic acid) is a structurally essential component of the cryptophycin macrocycle; replacement with an α-amino acid or a straight-chain β-amino acid abolishes biological activity [1]. This establishes a direct, application-specific link between the target compound (as the methyl ester precursor to the active free acid) and a high-value therapeutic class, providing procurement justification distinct from generic Boc-amino acid esters that lack this validated application pathway.

Antitumor macrolides Cryptophycin Chiral building block

Boiling Point and Physical Property Differentiation from Free Acid Form

The target methyl ester (CAS 182486-16-4) exhibits a predicted boiling point of 302.8±25.0 °C and density of 1.035±0.06 g/cm³, with a predicted pKa of 12.26±0.46 . In contrast, the corresponding free acid, Boc-DL-3-aminoisobutyric acid (CAS 16948-10-0), is a solid with a melting point of 89–90 °C and a higher boiling point of 339.5±25.0 °C . The lower boiling point and liquid/semi-solid nature of the methyl ester facilitate purification by distillation and improve solubility in organic solvents such as dichloromethane and THF, which are commonly used in peptide coupling reactions. The methyl ester's higher volatility also simplifies solvent removal and recovery compared to the free acid, which requires acid-base extraction for isolation.

Physical properties Purification Handling

Procurement-Driven Application Scenarios Where Methyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate Delivers Quantifiable Advantage


Solid-Phase Peptide Synthesis (SPPS) Requiring β-Amino Acid Incorporation with Orthogonal Boc/Methyl Ester Protection

In Boc-SPPS workflows, the target compound serves as a protected β-amino acid building block that can be directly loaded onto Merrifield-type resins. The orthogonal protection scheme (acid-labile Boc on the amine, base-labile methyl ester on the carboxyl) allows for sequential deprotection without protecting group interference. The 9% higher crude purity achievable with optimized 55% TFA/DCM deprotection [1] directly reduces the purification burden, while the β-amino acid backbone confers proteolytic stability to the resulting peptide chain—a property not achievable with α-amino acid analogs.

Cryptophycin Analog Development and Antitumor SAR Studies

The (R)-enantiomer of the hydrolyzed free acid—readily prepared from the target methyl ester—is a validated key intermediate in the synthesis of cryptophycin B and arenastatin A, picomolar-activity antitumor macrolides [2]. For medicinal chemistry groups pursuing cryptophycin analog programs, procurement of the enantiopure methyl ester (CAS 182486-32-4, 97% purity) secures the essential β-amino acid fragment with documented batch QC, enabling reproducible synthesis of analogs for structure-activity relationship studies.

Multi-Ester Synthetic Sequences Requiring Selective Methyl Ester Cleavage

In synthetic routes containing multiple ester functionalities, the target compound's methyl ester can be selectively cleaved in the presence of ethyl or benzyl esters using NaCN/HMPTA or ammonium acetate/DMSO [3]. The ~10-fold rate acceleration of methyl ester hydrolysis relative to ethyl ester under LiI conditions [4] provides kinetic selectivity that simplifies protecting group strategy and reduces the number of synthetic steps, directly lowering the total cost of goods in multi-step campaigns.

Scalable Batch Production Requiring Distillation-Based Purification

The target compound's predicted boiling point of ~303 °C and distillable nature (as opposed to the high-melting crystalline free acid at 89–90 °C) make it amenable to fractional distillation for bulk purification. This is a critical advantage for procurement specifications exceeding 100 g scale, where chromatography becomes cost-prohibitive and distillation offers a more economical purification pathway, reducing production costs and improving batch-to-batch consistency.

Quote Request

Request a Quote for Methyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.